Cas no 2229305-47-7 (3-1-(aminomethyl)cyclobutyl-4-nitrophenol)

3-1-(aminomethyl)cyclobutyl-4-nitrophenol 化学的及び物理的性質
名前と識別子
-
- 3-1-(aminomethyl)cyclobutyl-4-nitrophenol
- 3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol
- EN300-1801792
- 2229305-47-7
-
- インチ: 1S/C11H14N2O3/c12-7-11(4-1-5-11)9-6-8(14)2-3-10(9)13(15)16/h2-3,6,14H,1,4-5,7,12H2
- InChIKey: HRPRKYMOYPCUGQ-UHFFFAOYSA-N
- SMILES: OC1C=CC(=C(C=1)C1(CN)CCC1)[N+](=O)[O-]
計算された属性
- 精确分子量: 222.10044231g/mol
- 同位素质量: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 92.1Ų
3-1-(aminomethyl)cyclobutyl-4-nitrophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1801792-1.0g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 1g |
$1157.0 | 2023-06-02 | ||
Enamine | EN300-1801792-5g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 5g |
$3355.0 | 2023-09-19 | ||
Enamine | EN300-1801792-1g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1801792-0.5g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 0.5g |
$1111.0 | 2023-09-19 | ||
Enamine | EN300-1801792-0.25g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 0.25g |
$1065.0 | 2023-09-19 | ||
Enamine | EN300-1801792-10g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 10g |
$4974.0 | 2023-09-19 | ||
Enamine | EN300-1801792-0.1g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 0.1g |
$1019.0 | 2023-09-19 | ||
Enamine | EN300-1801792-10.0g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 10g |
$4974.0 | 2023-06-02 | ||
Enamine | EN300-1801792-5.0g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 5g |
$3355.0 | 2023-06-02 | ||
Enamine | EN300-1801792-0.05g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 0.05g |
$972.0 | 2023-09-19 |
3-1-(aminomethyl)cyclobutyl-4-nitrophenol 関連文献
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
3-1-(aminomethyl)cyclobutyl-4-nitrophenolに関する追加情報
Introduction to 3-1-(aminomethyl)cyclobutyl-4-nitrophenol (CAS No: 2229305-47-7)
3-1-(aminomethyl)cyclobutyl-4-nitrophenol, identified by its Chemical Abstracts Service (CAS) number 2229305-47-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a cyclobutyl moiety linked to a nitrophenol backbone with an aminomethyl substituent, exhibits unique structural and functional properties that make it a promising candidate for various biochemical applications.
The molecular structure of 3-1-(aminomethyl)cyclobutyl-4-nitrophenol consists of a cyclobutyl ring attached to a phenolic group at the 4-position, which is further modified by a nitro group and an aminomethyl side chain. This arrangement imparts distinct reactivity and binding capabilities, making it an intriguing subject for medicinal chemists exploring novel drug scaffolds. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups on the aromatic ring enhances its potential as a bioactive molecule, capable of interacting with biological targets in complex ways.
In recent years, the study of nitroaromatic compounds has seen considerable advancements, particularly in their role as pharmacophores in drug discovery. The nitro group in 3-1-(aminomethyl)cyclobutyl-4-nitrophenol can be reduced to an amine under specific conditions, potentially yielding derivatives with enhanced solubility or altered pharmacokinetic profiles. This redox-active property is particularly valuable in designing prodrugs or compounds that require targeted release mechanisms in biological systems.
The cyclobutyl ring in this compound contributes to its steric constraints, which can influence both its binding affinity and metabolic stability. Such structural features are often exploited in the design of enzyme inhibitors or receptor modulators, where precise spatial orientation is critical for efficacy. Additionally, the aminomethyl group provides a site for further functionalization, allowing chemists to attach other pharmacophoric units or modify existing ones to improve bioactivity.
Recent research has highlighted the potential of 3-1-(aminomethyl)cyclobutyl-4-nitrophenol in addressing various therapeutic challenges. For instance, studies have explored its interactions with enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent. The nitrophenol moiety is known to exhibit antioxidant properties, which could be leveraged in developing treatments for oxidative stress-related diseases. Furthermore, the compound’s ability to cross cell membranes may make it suitable for topical or systemic applications.
The synthesis of 3-1-(aminomethyl)cyclobutyl-4-nitrophenol involves multi-step organic transformations, including nucleophilic substitution reactions and cyclization processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques not only streamline the production process but also allow for greater control over regioselectivity and stereochemistry, crucial factors in pharmaceutical development.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 3-1-(aminomethyl)cyclobutyl-4-nitrophenol with biological targets. These simulations have provided insights into how the compound’s structural features contribute to its affinity for specific enzymes or receptors. Such data is invaluable for guiding medicinal chemistry efforts aimed at optimizing potency and selectivity.
The pharmacological profile of this compound is further illuminated by preclinical studies that have assessed its efficacy and safety profiles. In vitro assays have demonstrated promising results in inhibiting key enzymes associated with metabolic disorders, while animal models have shown potential therapeutic benefits in conditions involving inflammation or oxidative damage. These findings underscore the compound’s significance as a lead molecule for further development.
The future directions of research on 3-1-(aminomethyl)cyclobutyl-4-nitrophenol are likely to focus on expanding its chemical diversity through derivatization strategies. By introducing variations at different positions on the aromatic ring or modifying the cyclobutyl moiety, researchers aim to uncover novel analogs with enhanced pharmacological properties. Additionally, exploring its role in drug delivery systems could open up new avenues for therapeutic applications.
In conclusion,3-1-(aminomethyl)cyclobutul-4-nitrophenol (CAS No: 2229305-47-7) represents a fascinating compound with multifaceted potential in pharmaceutical research. Its unique structural attributes and demonstrated bioactivity make it a valuable asset in the quest for new treatments targeting various diseases. As synthetic and computational methodologies continue to evolve, the full therapeutic promise of this molecule is expected to unfold further.
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